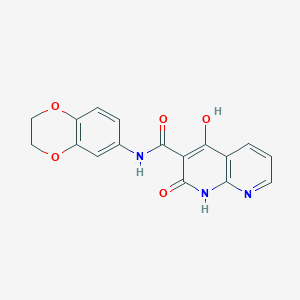![molecular formula C19H21FN2O3 B2950034 N-(1-cyanocyclohexyl)-2-[(7-fluoro-1-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetamide CAS No. 1223319-63-8](/img/structure/B2950034.png)
N-(1-cyanocyclohexyl)-2-[(7-fluoro-1-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-[(7-fluoro-1-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclohexyl group attached to an acetamide moiety, which is further connected to a fluorinated indenone structure. Its intricate molecular structure makes it a subject of interest for researchers exploring new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclohexyl)-2-[(7-fluoro-1-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl group This can be achieved through the reaction of cyclohexanone with hydrogen cyanide under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its fluorinated indenone structure is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound may include its use as a probe in biochemical assays or as a potential inhibitor of specific enzymes. Its structural complexity allows for interactions with various biological targets.
Medicine: In the medical field, N-(1-cyanocyclohexyl)-2-[(7-fluoro-1-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetamide could be explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: Industrially, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The fluorinated indenone moiety could enhance binding affinity and selectivity, while the cyanocyclohexyl group may contribute to the compound's stability and bioavailability.
Comparison with Similar Compounds
N-(1-cyanocyclohexyl)acetamide: A simpler analog without the fluorinated indenone group.
Fluorinated Indenones: Compounds with similar fluorinated structures but different substituents.
Cyanocyclohexyl Derivatives: Other derivatives of cyanocyclohexyl with varying functional groups.
Uniqueness: N-(1-cyanocyclohexyl)-2-[(7-fluoro-1-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetamide stands out due to its combination of a fluorinated indenone and a cyanocyclohexyl group, which provides unique chemical and biological properties not found in simpler analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(7-fluoro-1-methyl-3-oxo-1,2-dihydroinden-4-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-12-9-14(23)18-15(6-5-13(20)17(12)18)25-10-16(24)22-19(11-21)7-3-2-4-8-19/h5-6,12H,2-4,7-10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCQDNRTERJJAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C=CC(=C12)F)OCC(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B2949951.png)
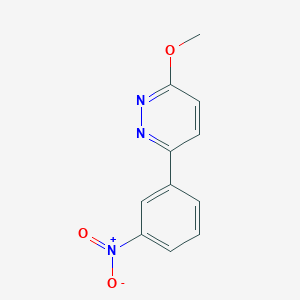
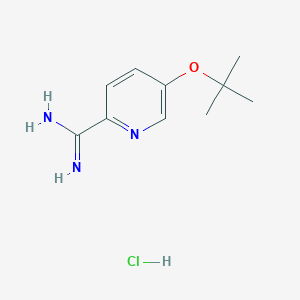
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/new.no-structure.jpg)
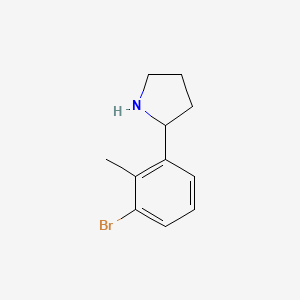
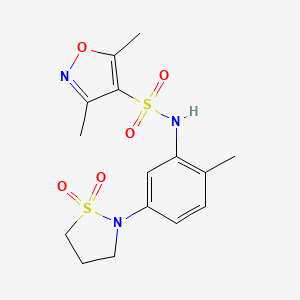
![1-(4-Chlorophenyl)-2-{[(3-chlorophenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2949963.png)
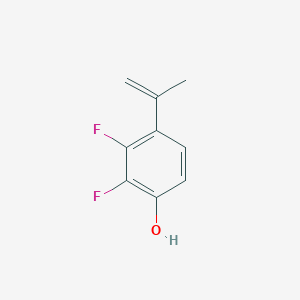
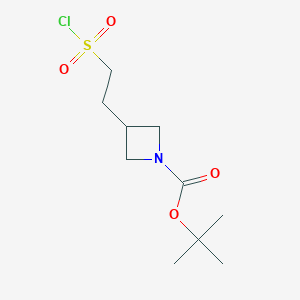
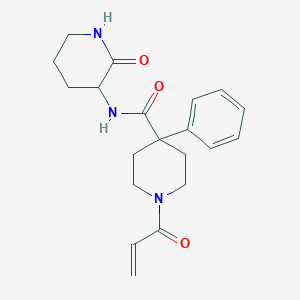

![N-[2-(1-Methylimidazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2949972.png)
